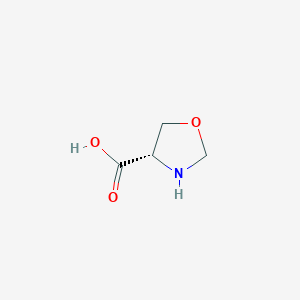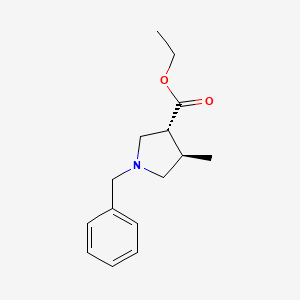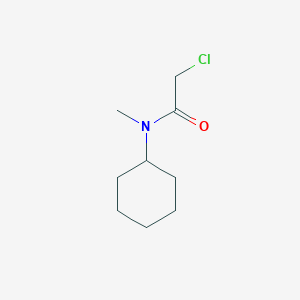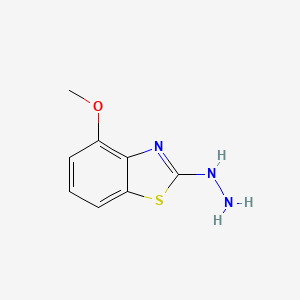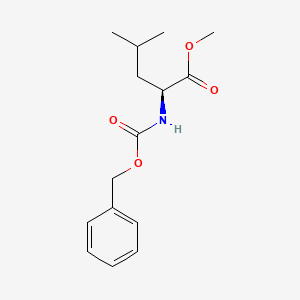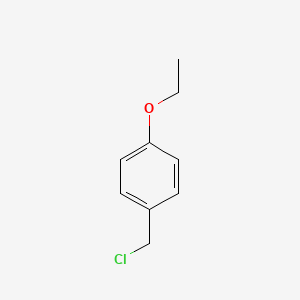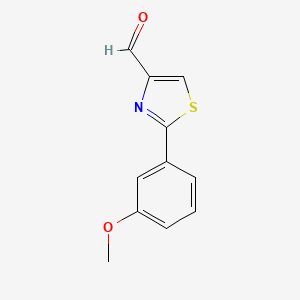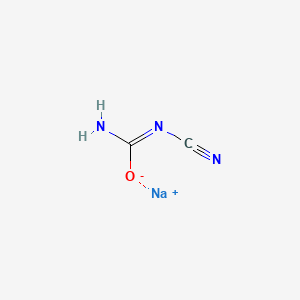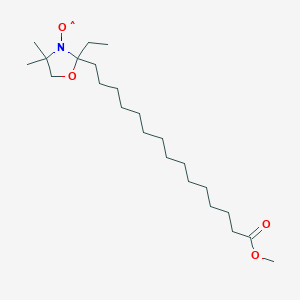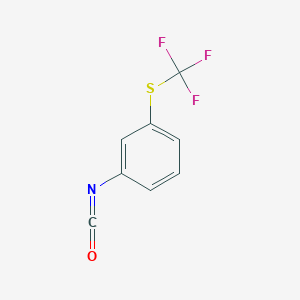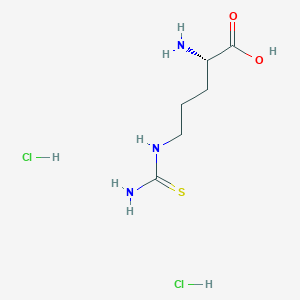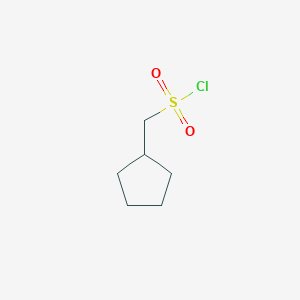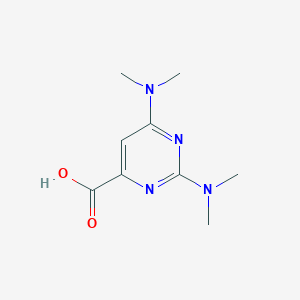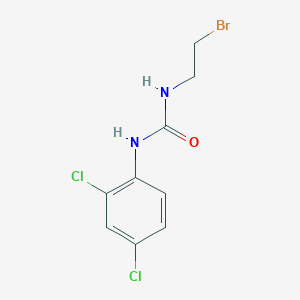
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea
Vue d'ensemble
Description
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea, also known as BDCBU, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. This compound belongs to the class of substituted ureas and is widely used as a potent herbicide. However, in recent years, the focus of research has shifted towards exploring the potential of BDCBU in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry.
Applications De Recherche Scientifique
Crystal Structure Analysis
A study on a related compound, N‐p‐Bromophenyl‐N′‐(2‐chlorobenzoyl)urea, elucidates its crystal structure, demonstrating how the bromophenyl and chlorophenyl groups align in cis and trans positions, respectively. This structural configuration facilitates the formation of dimers through intermolecular hydrogen bonds, emphasizing the importance of molecular geometry in understanding chemical interactions and potential applications in material science and molecular engineering (Yamin & Mardi, 2003).
Photocatalytic Activity
Research on nitrogen-doped TiO2, using urea as one of the nitrogen dopants, reveals its enhanced photocatalytic activity under visible light. This study showcases the application of urea derivatives in the development of advanced materials for environmental remediation, specifically in degrading pollutants like 2-chlorophenol under visible light, which could have implications for wastewater treatment technologies (Ananpattarachai, Kajitvichyanukul, & Seraphin, 2009).
Environmental Persistence and Detection
The detection and analysis of triclocarban, a chemically related polychlorinated phenyl urea compound, in aquatic environments underscore the significance of developing sensitive analytical methods for environmental monitoring. This research highlights the environmental persistence and potential impacts of urea derivatives, contributing to our understanding of their behavior in water resources and the necessity for monitoring their levels (Halden & Paull, 2004).
Chemical Synthesis and Modification
Another study focuses on the use of N-chlorosuccinimide/urea for the selective cleavage of tryptophanyl peptide bonds in proteins, showcasing a biochemical application of urea derivatives. This method's specificity and efficiency could be invaluable in protein chemistry and enzymology for studying protein structure and function (Lischwe & Sung, 1977).
Propriétés
IUPAC Name |
1-(2-bromoethyl)-3-(2,4-dichlorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrCl2N2O/c10-3-4-13-9(15)14-8-2-1-6(11)5-7(8)12/h1-2,5H,3-4H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSBEQNZQDUGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)NCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379344 | |
| Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Bromoethyl)-N'-(2,4-dichlorophenyl)urea | |
CAS RN |
246236-37-3 | |
| Record name | N-(2-Bromoethyl)-N′-(2,4-dichlorophenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246236-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-BROMOETHYL)-N'-(2,4-DICHLOROPHENYL)UREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



